molecular formula C16H18N2O2S B5752635 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No. B5752635
M. Wt: 302.4 g/mol
InChI Key: BUEYANFLLPSVRM-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, also known as MTBA, is a chemical compound that has been studied for its potential applications in scientific research. MTBA is a derivative of benzothiazole, a heterocyclic compound that has been found to have various biological activities, including antimicrobial, antitumor, and antiviral properties. MTBA has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, it has been suggested that 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide may also inhibit the growth of cancer cells by inhibiting angiogenesis and metastasis. The antimicrobial activity of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide may be due to its ability to disrupt bacterial cell membranes and inhibit bacterial enzymes. The antiviral activity of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide may be due to its ability to inhibit viral replication and attachment to host cells.
Biochemical and Physiological Effects
2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can induce DNA damage and oxidative stress in cancer cells, which may contribute to its anticancer activity. 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has also been found to inhibit the activity of enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 and superoxide dismutase. In vivo studies have shown that 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can reduce tumor growth and increase survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have good stability under different conditions. Moreover, 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been found to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent. However, there are also some limitations to using 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide in lab experiments. For example, the mechanism of action of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is not fully understood, which makes it difficult to optimize its use in different applications. Moreover, the synthesis of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can be time-consuming and may require specialized equipment, which may limit its accessibility to researchers.

Future Directions

There are several future directions for the study of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide. One potential direction is to further investigate the mechanism of action of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, particularly its effects on different signaling pathways and cellular processes. Another direction is to optimize the synthesis of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide and develop new derivatives with improved activity and selectivity. Moreover, the potential applications of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide in different fields, such as biotechnology and materials science, should be explored. Finally, the safety and efficacy of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide should be further evaluated in preclinical and clinical studies, with the aim of developing it as a therapeutic agent for various diseases.

Synthesis Methods

2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been synthesized using different methods, including the reaction of 4-methylphenol with 2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-aminobenzenethiol with 2-chloro-N-(2-bromoacetyl)benzamide, followed by the reaction of the resulting compound with 4-methylphenol in the presence of a base. The synthesis of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has also been optimized using microwave irradiation, which resulted in higher yields and shorter reaction times compared to conventional heating methods.

Scientific Research Applications

2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been found to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has also been investigated for its antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as its antiviral activity against herpes simplex virus type 1. Moreover, 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been found to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.

properties

IUPAC Name

2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-6-8-12(9-7-11)20-10-15(19)18-16-17-13-4-2-3-5-14(13)21-16/h6-9H,2-5,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEYANFLLPSVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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